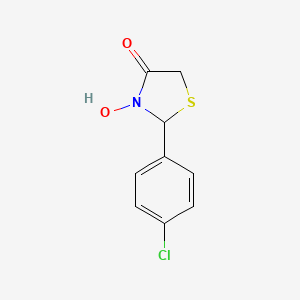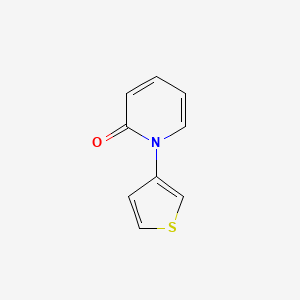
2(1H)-Pyridinone, 1-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-(3-thienyl)- is an organic compound that features a pyridinone ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(3-thienyl)- typically involves the reaction of a pyridinone derivative with a thienyl-containing reagent. One common method is the condensation reaction between 2-pyridone and 3-thiophenecarboxaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 1-(3-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-(3-thienyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 1-(2-thienyl)-
- 2(1H)-Pyridinone, 1-(4-thienyl)-
- 2(1H)-Pyridinone, 1-(3-furyl)-
Uniqueness
2(1H)-Pyridinone, 1-(3-thienyl)- is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct chemical behavior and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
103110-39-0 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-thiophen-3-ylpyridin-2-one |
InChI |
InChI=1S/C9H7NOS/c11-9-3-1-2-5-10(9)8-4-6-12-7-8/h1-7H |
InChI Key |
CVPHHXRPSPTDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


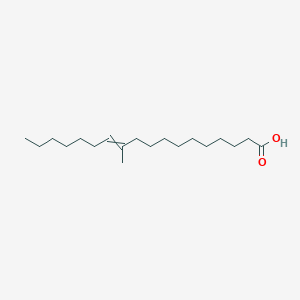
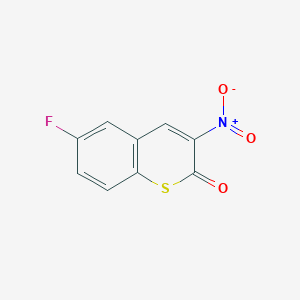

![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
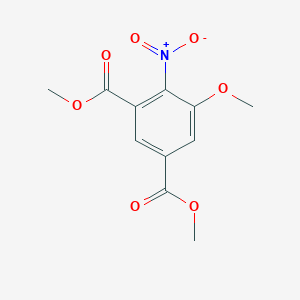
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
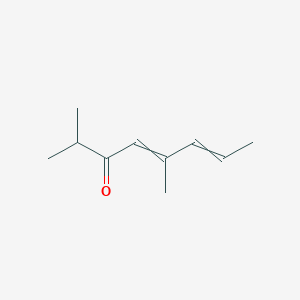
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
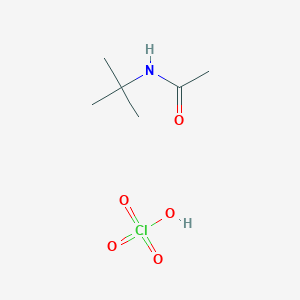
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
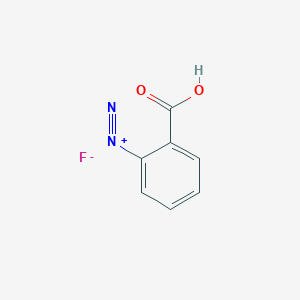
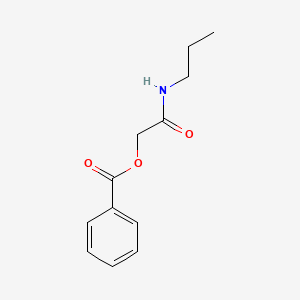
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
